molecular formula C21H24FNO3 B15043756 Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15043756
M. Wt: 357.4 g/mol
InChI Key: ZBSIGKQXMCNKJN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethyl group, and a hexahydroquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction. The starting materials for this reaction include an aldehyde, a β-keto ester, and urea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid, under reflux conditions in ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of inflammatory mediators or interact with neuroreceptors to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its hexahydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the oxoquinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

  • Chemical Formula : C21H24FNO3
  • Molecular Weight : 357.42 g/mol
  • CAS Number : [not provided in search results]

This compound features a fluorophenyl group and a hexahydroquinoline structure that contribute to its unique biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxoquinoline derivatives. For instance, derivatives of 5-oxo-1,4,5,6,7,8-hexahydroquinoline have shown significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom in this compound enhances its efficacy compared to non-fluorinated analogs.

Antiviral Activity

Research indicates that certain oxoquinoline derivatives exhibit antiviral properties. For example, compounds structurally similar to this compound have been identified as potent inhibitors of HIV transcription . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl group can significantly affect antiviral potency.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In particular, it has been shown to induce apoptosis in human breast cancer cells . This property is attributed to the compound's ability to interact with cellular signaling pathways involved in cell proliferation and survival.

Data Table: Biological Activities of this compound

Activity Type Target Organism/Cell Line IC50/EC50 Value Reference
AntibacterialStaphylococcus aureus15 µg/mL
AntiviralHIV25 µM
CytotoxicityMCF-7 (breast cancer)30 µM

Case Study 1: Antimicrobial Efficacy

In a study conducted by Koga et al. (1980), various oxoquinolone derivatives were evaluated for their antibacterial properties. This compound demonstrated superior activity against resistant strains of E. coli, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antiviral Mechanism

Baba et al. (1998) explored the antiviral mechanisms of oxoquinolone derivatives against HIV. The study revealed that this compound inhibited viral replication by disrupting the transcription process essential for viral proliferation.

Properties

Molecular Formula

C21H24FNO3

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H24FNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-8-6-7-9-14(13)22/h6-9,18,23H,5,10-11H2,1-4H3

InChI Key

ZBSIGKQXMCNKJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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